BENGHE Foundational & Exploratory

Check Availability & Pricing

Navigating the Kinase Landscape: A Technical
Guide to SAR103168

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

An In-depth Examination of the Structure, Properties, and Biological Activity of the Multi-Kinase
Inhibitor SAR103168 for Researchers, Scientists, and Drug Development Professionals.

Initial Note: While the query focused on SAR103168 in the context of ROCK2 inhibition,
extensive review of the scientific literature and available data indicates that SAR103168 is
primarily characterized as a potent multi-kinase inhibitor with significant activity against the Src
family of kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), and various
angiogenic receptor kinases. Its development and investigation have been predominantly in the
context of myeloid leukemias. This guide will focus on the established scientific findings
regarding SAR103168's chemical properties and its role as a multi-kinase inhibitor. No
significant evidence was found in the reviewed literature to support a primary role as a ROCK2
inhibitor.

Chemical Structure and Properties

SAR103168, with the IUPAC name 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-
dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, is a synthetic, small-molecule
inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds.

Below is a table summarizing the key chemical properties of SAR103168.
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Property Value

1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-
IUPAC Name dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-

tert-butylurea

Molecular Formula C26H22CI2N80OS
Molecular Weight 581.5 g/mol
CC(C)
Canonical SMILES (C)NC(=O)N1C=C(C2=CC=CC=C2ChCc3=C(C1

=0O)N=C(NC4=CC5=NSN=C5C=C4)N=C3

INChI=1S/C26H22CI2N8OS/c1-26(2,3)29-
23(37)36-18-10-19(12-8-7-9-13(27)11-12)21-
16(34-24(18)38)14-30-25(35-21)31-15-5-6-17-
20(22(15)32-39-33-17)28

InChl Key

Mechanism of Action and Signaling Pathway

SAR103168 functions as a multi-targeted tyrosine kinase inhibitor. It has demonstrated potent
inhibitory activity against the entire Src kinase family, Abl kinase, and several angiogenic
receptor kinases.[1] This broad-spectrum inhibition disrupts key signaling pathways involved in
cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The primary target of SAR103168 is the Src family of non-receptor tyrosine kinases. Src plays
a crucial role in regulating a multitude of cellular processes. The diagram below illustrates a
simplified representation of the Src signaling pathway, which is inhibited by SAR103168.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4889447/
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Receptor Tyrosine Kinase
(e.g., PDGFR, VEGFR)

SAR103168

|

| |
nhibits |
| |
|

|

|

|

inhibits activates

Abl Kinase Src Kinase

ghosphorylates phosphorylates

Downstream Signaling
(e.g., STAT5, MAPK, PI3K/Akt)

Click to download full resolution via product page

Cell Proliferation
& Survival

Caption: Simplified Src and Abl signaling pathway inhibited by SAR103168.

Quantitative Biological Data

SAR103168 has been evaluated for its inhibitory activity against a panel of kinases. The half-
maximal inhibitory concentration (IC50) is a common measure of a compound's potency. A
lower IC50 value indicates a more potent inhibitor.
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Target Kinase Family Specific Kinase IC50 (nM)
Src Family Src 0.65
Abl Abl

Angiogenic Receptors

VEGFR1, VEGFR2

Tie2

PDGFR

FGFR1, FGFR3

Other

EGFR

Note: Specific IC50 values for all targeted kinases are not publicly available in the reviewed

literature. The provided value for Src is from a kinase activity assay at 100 uM ATP.[1]

Experimental Protocols

The following is a generalized protocol for a kinase activity assay, based on standard

methodologies used in the characterization of kinase inhibitors like SAR103168.

Objective: To determine the in vitro inhibitory activity of SAR103168 against a specific tyrosine

kinase (e.g., Src).

Materials:

Recombinant human Src kinase

Biotinylated peptide substrate

ATP (Adenosine triphosphate)

SAR103168 (at various concentrations)

Assay buffer (e.g., Tris-HCI, MgCI2, DTT)
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» Kinase detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody,
streptavidin-allophycocyanin)

o 384-well microplates

o Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

o Compound Preparation: A serial dilution of SAR103168 is prepared in an appropriate solvent
(e.g., DMSO) and then further diluted in assay buffer.

o Reaction Mixture: The kinase, peptide substrate, and SAR103168 (or vehicle control) are
added to the wells of a microplate.

« Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

 Incubation: The reaction is allowed to proceed for a specified time at a controlled
temperature (e.g., 60 minutes at room temperature).

o Termination and Detection: The reaction is stopped, and the detection reagents are added.
The amount of phosphorylated substrate is quantified using a TR-FRET plate reader.

» Data Analysis: The percentage of inhibition for each concentration of SAR103168 is
calculated relative to the control. The IC50 value is determined by fitting the data to a four-
parameter logistic equation.

The following diagram illustrates the general workflow of a kinase inhibition assay.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Conclusion

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with primary activity against the
Src family of kinases, Abl, and various angiogenic receptor kinases. Its preclinical profile
demonstrated significant anti-leukemic activity, leading to its investigation in clinical trials for
refractory or relapsed acute myeloid leukemia and high-risk myelodysplastic syndromes. While
a Phase | clinical trial was initiated, it was discontinued due to unpredictable pharmacokinetic
variability, and further development appears to have ceased. The available scientific evidence
does not support a role for SAR103168 as a ROCK2 inhibitor; instead, its characterization
firmly places it within the class of multi-kinase inhibitors developed for oncological indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Navigating the Kinase Landscape: A Technical Guide to
SAR103168]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#sar103168-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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